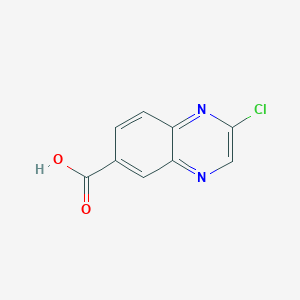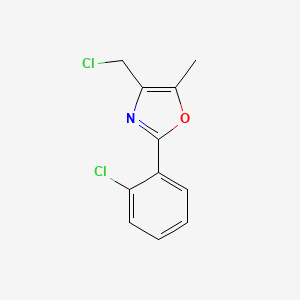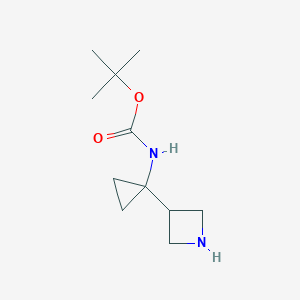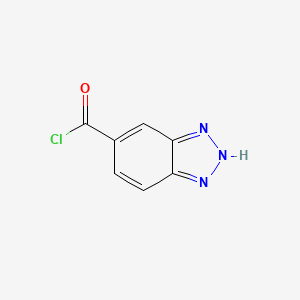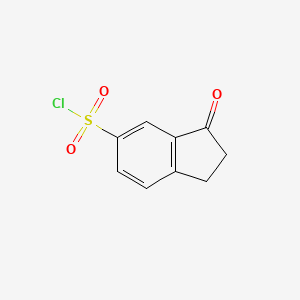
Chlorure de 1,3,4-thiadiazole-2-sulfonyle
Vue d'ensemble
Description
1,3,4-Thiadiazole-2-sulfonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Applications De Recherche Scientifique
1,3,4-Thiadiazole-2-sulfonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is utilized in the development of agrochemicals, including herbicides and pesticides.
Materials Science: It is employed in the creation of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Mécanisme D'action
Target of Action
The primary targets of 1,3,4-Thiadiazole-2-sulfonyl chloride are various pathogens, as it has shown a broad spectrum of activity against them . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mode of Action
The compound interacts with its targets by increasing the permeability of bacterial cell membranes, inhibiting biofilm formation and cell motility, and inducing morphological changes in bacterial cells . The presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
It is known that the compound has a wide variety of biological activity, indicating that it likely interacts with multiple pathways .
Pharmacokinetics
The compound’s strong aromaticity and the presence of the =n-c-s- moiety suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is a broad spectrum of pharmacological activities. It has been shown to have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects . In particular, it has been found to be effective against both Gram-positive and Gram-negative bacteria .
Analyse Biochimique
Biochemical Properties
1,3,4-Thiadiazole-2-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can lead to the modification of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, 1,3,4-Thiadiazole-2-sulfonyl chloride can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages. This property is exploited in the modification of proteins for various biochemical applications .
Cellular Effects
The effects of 1,3,4-Thiadiazole-2-sulfonyl chloride on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling. By inhibiting specific kinases, 1,3,4-Thiadiazole-2-sulfonyl chloride can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of various genes, ultimately influencing cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1,3,4-Thiadiazole-2-sulfonyl chloride involves several key interactions at the molecular level. One of the primary mechanisms is the covalent modification of enzyme active sites. The sulfonyl chloride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This reaction results in the formation of a covalent bond, leading to enzyme inhibition. Additionally, 1,3,4-Thiadiazole-2-sulfonyl chloride can bind to DNA and proteins, affecting their structure and function. These binding interactions can lead to changes in gene expression and protein activity, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,4-Thiadiazole-2-sulfonyl chloride can change over time due to factors such as stability and degradation. This compound is relatively stable under acidic conditions but can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Over time, the degradation of 1,3,4-Thiadiazole-2-sulfonyl chloride can affect its efficacy in biochemical assays and experiments. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects are important considerations in the design and interpretation of biochemical experiments .
Dosage Effects in Animal Models
The effects of 1,3,4-Thiadiazole-2-sulfonyl chloride in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 1,3,4-Thiadiazole-2-sulfonyl chloride have been associated with cytotoxicity and tissue damage in animal studies. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
1,3,4-Thiadiazole-2-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, contributing to the compound’s biochemical effects. Additionally, 1,3,4-Thiadiazole-2-sulfonyl chloride can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1,3,4-Thiadiazole-2-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. Once inside the cell, 1,3,4-Thiadiazole-2-sulfonyl chloride can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1,3,4-Thiadiazole-2-sulfonyl chloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. For example, the presence of nuclear localization signals can facilitate the transport of 1,3,4-Thiadiazole-2-sulfonyl chloride into the nucleus, allowing it to interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, where it can affect mitochondrial function and metabolism .
Méthodes De Préparation
The synthesis of 1,3,4-thiadiazole-2-sulfonyl chloride typically involves the reaction of thiadiazole derivatives with sulfonyl chlorides. One common method includes the reaction of 1,3,4-thiadiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,3,4-Thiadiazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiadiazole derivatives.
Condensation Reactions: It can react with carbonyl compounds to form new heterocyclic structures.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are often new thiadiazole derivatives with varied functional groups, enhancing their applicability in different fields .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole-2-sulfonyl chloride is unique compared to other thiadiazole derivatives due to its sulfonyl chloride functional group, which imparts distinct reactivity and biological activity . Similar compounds include:
1,3,4-Thiadiazole-2-thiol: Known for its antioxidant properties.
1,3,4-Thiadiazole-2-amine: Used in the synthesis of various pharmaceuticals.
1,3,4-Thiadiazole-2-carboxylic acid: Employed in the development of agrochemicals.
These compounds share the thiadiazole core structure but differ in their functional groups, leading to varied applications and reactivity .
Propriétés
IUPAC Name |
1,3,4-thiadiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBBRJFKALYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615042 | |
| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362521-36-6 | |
| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3,4-Thiadiazole-2-sulfonyl chloride in organic synthesis?
A1: 1,3,4-Thiadiazole-2-sulfonyl chloride is a valuable building block in organic synthesis, particularly for creating substituted 1,3,4-thiadiazoles. This compound readily reacts with amines, enabling the introduction of diverse substituents onto the thiadiazole ring. This versatility makes it a useful precursor for synthesizing a wide range of compounds with potential applications in various fields. For instance, [5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride was synthesized from 5-amino-2-mercapto-1,3,4-thiadiazole, and further reacted with nucleophiles such as N-methyl piperazine and aniline to produce the corresponding sulfonamides] [].
Q2: How is the structure of 1,3,4-Thiadiazole-2-sulfonyl chloride derivatives confirmed?
A2: The structures of 1,3,4-thiadiazole-2-sulfonyl chloride derivatives are confirmed using various spectroscopic techniques. [Researchers often utilize Infrared Spectroscopy (IR), Hydrogen Nuclear Magnetic Resonance (H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize these compounds] []. These methods provide complementary information about the functional groups, connectivity, and molecular weight of the synthesized molecules, ensuring their accurate identification.
Q3: Are there any structural insights into 1,3,4-thiadiazole-2-sulfonyl chloride derivatives?
A3: Yes, crystallographic studies on compounds like 5-tert-Butyloxycarbonylamino-1,3,4-thiadiazole-2-sulfonyl chloride reveal important structural features. [Analysis of bond lengths and angles indicates a strong interaction between the sulfonyl group and the thiadiazole ring] [, ]. This interaction influences the overall conformation of the molecule and may have implications for its reactivity and biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)
